Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two acetyloxy groups and a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Comparison
Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is unique due to the presence of two acetyloxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, leading to variations in their properties and applications.
Properties
CAS No. |
66417-50-3 |
---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H14O6/c1-9(15)19-12-6-4-11(5-7-14(17)18-3)8-13(12)20-10(2)16/h4-8H,1-3H3 |
InChI Key |
MAWSKDSCSKGTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC(=O)C |
Origin of Product |
United States |
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